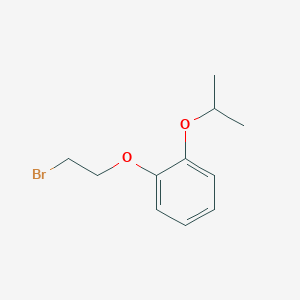
1-(2-Bromoethoxy)-2-isopropoxybenzene
Overview
Description
1-(2-Bromoethoxy)-2-isopropoxybenzene, or BEIPB, is a versatile organic compound that is used in a variety of scientific research applications. It is a colorless, low-boiling liquid with a low vapor pressure and a mild, sweet odor. BEIPB is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. It is also soluble in chloroform and ether.
Scientific Research Applications
Application Summary
“1-(2-Bromoethoxy)-2-bromobenzene” is used in the synthesis of chalcone derivatives . These derivatives have been studied for their effects on α-glucosidase, an enzyme involved in carbohydrate metabolism .
Methods of Application
The chalcone derivatives were synthesized and characterized using 1H NMR and HRMS . The crystalline structures of two compounds were further characterized by X-ray crystal diffraction .
Results or Outcomes
Among the five synthesized chalcone derivatives, two showed inhibitory activity on α-glucosidase, while two others increased the activity of α-glucosidase . This suggests that these compounds could potentially be used in the treatment of diseases related to carbohydrate metabolism, such as diabetes .
Application Summary
“2-bromo-1-(2-bromoethoxy)ethane (BBE)” is used in the development of a new class of bromide-based nonflammable electrolytes for sodium metal batteries . These batteries are promising energy storage technologies due to the rich abundance of sodium and its high gravimetric capacity .
Methods of Application
The BBE solvent is used to create a solid electrolyte interphase (SEI) containing NaBr with a high ionic conductivity . This SEI suppresses dendrite and gassing issues, which are common problems in sodium metal batteries .
Results or Outcomes
The BBE-based electrolyte prolongs the cycle life of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles . It also produces a stable cycle life of 1400 hours in Na//Na symmetric cells . A sodium metal pouch cell showed a capacity retention of 97.9% after 264 cycles at 1C .
Application Summary
“1-Bromo-2-(2-methoxyethoxy)ethane” is used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole(DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . It can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .
Methods of Application
The DPP derivatives and squarine dye are synthesized using “1-Bromo-2-(2-methoxyethoxy)ethane” as a starting material . The specific synthetic procedures would depend on the desired derivative or dye.
Results or Outcomes
The DPP derivatives synthesized using “1-Bromo-2-(2-methoxyethoxy)ethane” are efficient pigments for two-photon excited fluorescence microscopy . The squarine dye synthesized using this compound exhibits a selective fluorogenic response towards zinc cation .
properties
IUPAC Name |
1-(2-bromoethoxy)-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-9(2)14-11-6-4-3-5-10(11)13-8-7-12/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWFRAFMETVLSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2-isopropoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392778.png)
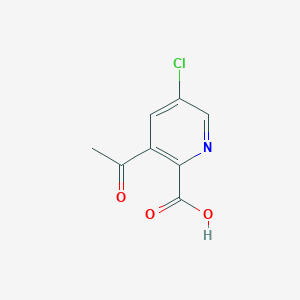
![8-Phenyl-1-thia-4-azaspiro[4.5]decane-8-carbonitrile hydrochloride](/img/structure/B1392781.png)
![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1392785.png)
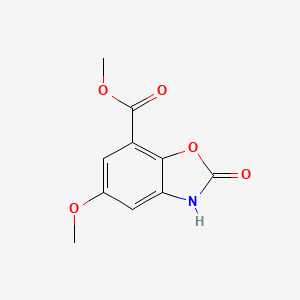
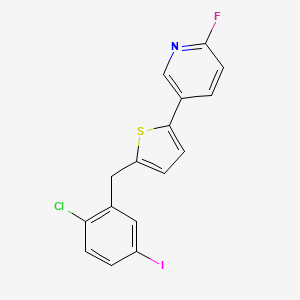
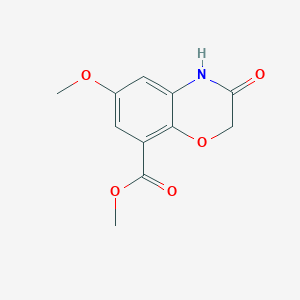
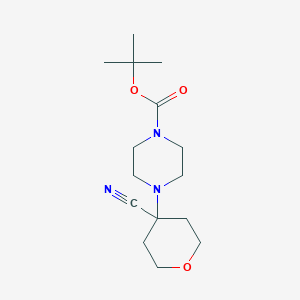
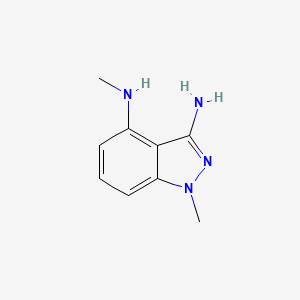
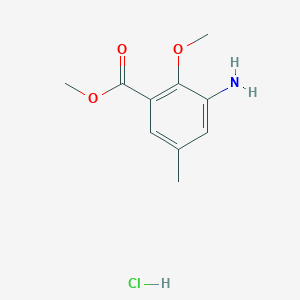
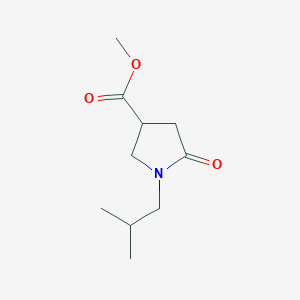
![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)
![3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392799.png)
![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)